molecular formula C12H10N2O4 B185940 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester CAS No. 18925-00-3

2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester

Cat. No.: B185940
CAS No.: 18925-00-3
M. Wt: 246.22 g/mol
InChI Key: BUEJQBJZGAURKT-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester is an organic compound with the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol . This compound is known for its unique structure, which includes a cyano group, a nitrophenyl group, and an ethyl ester group attached to a propenoic acid backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester typically involves the reaction of 3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an esterification process . The reaction conditions often include refluxing the mixture in ethanol to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cyano and nitrophenyl groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester include:

Properties

IUPAC Name

ethyl 2-cyano-3-(3-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)6-9-4-3-5-11(7-9)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEJQBJZGAURKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327220
Record name 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18925-00-3
Record name 2-Propenoic acid, 2-cyano-3-(3-nitrophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ALPHA-CYANO-3-NITROCINNAMATE
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